Home > Products > Screening Compounds P15762 > 7-Bromo-3-(methylsulfonyl)-1H-indazole
7-Bromo-3-(methylsulfonyl)-1H-indazole -

7-Bromo-3-(methylsulfonyl)-1H-indazole

Catalog Number: EVT-15191622
CAS Number:
Molecular Formula: C8H7BrN2O2S
Molecular Weight: 275.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-3-(methylsulfonyl)-1H-indazole is a chemical compound with significant interest in the fields of medicinal chemistry and pharmacology. It belongs to the indazole class of compounds, which are characterized by a fused five-membered ring structure containing nitrogen. This particular compound is noted for its potential biological activities, making it a subject of various scientific investigations.

Source

The compound can be sourced from chemical suppliers such as Sigma-Aldrich and other specialty chemical vendors. Its unique properties and potential applications in drug discovery contribute to its availability in research laboratories.

Classification

7-Bromo-3-(methylsulfonyl)-1H-indazole is classified as an organic compound, specifically an indazole derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The compound's structure features a bromine atom and a methylsulfonyl group, which are crucial for its reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-3-(methylsulfonyl)-1H-indazole typically involves several steps that may include:

  1. Formation of Indazole Core: The initial step often involves the synthesis of the indazole ring through cyclization reactions involving appropriate precursors.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution, where bromine is added to the aromatic system of the indazole.
  3. Methylsulfonyl Group Introduction: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as dimethyl sulfoxide or sulfur trioxide, followed by methylation.

Technical Details

The exact conditions (temperature, solvent, catalysts) for each step can vary based on the desired yield and purity of the final product. For instance, reactions may require inert atmospheres or specific pH conditions to optimize yields.

Molecular Structure Analysis

Structure

The molecular formula of 7-Bromo-3-(methylsulfonyl)-1H-indazole is C8H8BrN3O2SC_8H_8BrN_3O_2S, with a molecular weight of approximately 292.14 g/mol. The structure consists of:

  • A five-membered indazole ring.
  • A bromine substituent at position 7.
  • A methylsulfonyl group at position 3.

Data

The InChI key for this compound is QRNJULUTBLCRHI-UHFFFAOYSA-N, which provides a unique identifier for chemical databases. The compound's three-dimensional structure can be modeled using software like ChemDraw or similar molecular modeling tools.

Chemical Reactions Analysis

Reactions

7-Bromo-3-(methylsulfonyl)-1H-indazole can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing nucleophiles to attack and substitute it with other functional groups.
  • Sulfonation Reactions: The methylsulfonyl group can undergo further reactions to modify its reactivity or introduce additional functional groups.

Technical Details

Reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography may be employed to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for 7-Bromo-3-(methylsulfonyl)-1H-indazole in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors.

Data

Research indicates that compounds within the indazole class may exhibit various pharmacological effects, including anti-inflammatory and anticancer activities. Detailed studies often involve assessing binding affinities and biological assays to elucidate the specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of brominated compounds, particularly in nucleophilic substitution reactions.

Relevant data regarding these properties can be found in chemical databases such as PubChem or Sigma-Aldrich product pages.

Applications

7-Bromo-3-(methylsulfonyl)-1H-indazole has several scientific applications:

  • Medicinal Chemistry: Used as a lead compound in drug development due to its potential therapeutic effects.
  • Biological Research: Investigated for its role in modulating biological pathways relevant to diseases such as cancer or inflammation.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules within pharmaceutical research.

Research continues to explore new applications and mechanisms associated with this compound, highlighting its importance within the scientific community.

Introduction to Indazole-Based Pharmacophores in Medicinal Chemistry

Structural Significance of 1H-Indazole Derivatives in Drug Discovery

The 1H-indazole scaffold—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a privileged structure in medicinal chemistry due to its versatile bioisosteric properties and capacity for diverse functionalization. Its tautomeric equilibrium favors the 1H-form (>99% abundance), which exhibits optimal geometry for target binding [9] [10]. This nucleus serves as a rigid planar template that mimics purine bases, enabling potent interactions with biological targets, particularly kinases and polymerases. Clinically, 1H-indazole derivatives include FDA-approved agents such as:

  • Pazopanib: Multi-tyrosine kinase inhibitor for renal cell carcinoma
  • Niraparib: PARP inhibitor for ovarian cancer
  • Granisetron: 5-HT₃ antagonist for chemotherapy-induced nausea [3] [9]

Structural Activity Relationships (SAR) reveal that substitution at C-3, C-5, and C-7 positions profoundly influences target selectivity and potency. For instance, 3-amide derivatives (e.g., in Entrectinib) enhance hinge-region binding in kinases, while 5-aryl groups (e.g., in Linifanib) modulate hydrophobic pocket interactions [3]. The scaffold’s synthetic tractability facilitates combinatorial derivatization, as demonstrated in studies generating libraries of 3,5-disubstituted indazoles via Suzuki coupling and nucleophilic substitution [3].

Table 1: Bioactivity of 1H-Indazole Derivatives with Key Substituents

CompoundC-3 SubstituentC-5 SubstituentBiological Activity (IC₅₀)
6oPiperazine-acetamide3-FluorophenylK562 leukemia cells: 5.15 µM [3]
8l6-Methylpyridin-3-ylN/ATubulin polymerization inhibitor (low nM) [2]
Pazopanib (Votrient®)DimethylaminopropoxyPyrimidin-2-ylamineVEGFR inhibition: 10–30 nM [9]

Role of 7-Bromo-3-(methylsulfonyl) Substituents in Bioactivity Modulation

The strategic incorporation of 7-bromo and 3-(methylsulfonyl) groups on the indazole core generates synergistic electronic and steric effects that enhance target engagement. The 7-bromo moiety:

  • Sterically blocks metabolic oxidation at C-7, improving metabolic stability
  • Electron-withdrawing nature polarizes the ring system, enhancing π-stacking with hydrophobic enzyme pockets (e.g., tubulin’s colchicine site) [1] [7]
  • Serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bis-heterocyclic architectures [3] [7]

Concurrently, the 3-(methylsulfonyl) group:

  • Acts as a hydrogen bond acceptor with high directionality, replacing traditional carbonyl groups while offering superior hydrolytic stability
  • Confers moderate lipophilicity (log P ≈ 2.1–2.5), balancing membrane permeability and aqueous solubility [4] [6]
  • Enables ionic interactions with basic residues in targets (e.g., lysine in kinase ATP-binding sites) [5]

In microtubule-targeting agents, derivatives like 8l (with sulfonyl-like groups) exhibit nanomolar inhibition against Taxol-resistant cancer cells by disrupting tubulin polymerization at the colchicine site. The methylsulfonyl group’s role was validated via crystallography showing H-bonding with Thr179α and Asn101β tubulin residues [2]. Bromine’s bulk at C-7 additionally prevents off-target binding by sterically occluding larger hydrophobic pockets.

Table 2: Electronic Properties of Key Indazole Substituents (DFT Calculations)

SubstituentHammett Constant (σₚ)Molecular Volume (ų)Effect on Indazole Ring
7-Bromo+0.2330.2Increased π-acidity; metabolic blockade
3-(Methylsulfonyl)+0.7245.8Enhanced H-bond acceptance; ring polarization
3-Carboxamide+0.2838.5Moderate H-bond donation/acceptance [4] [6]

Gaps in Current Understanding of Sulfonyl- and Bromo-Functionalized Indazoles

Despite promising bioactivity, critical knowledge gaps impede rational development of 7-bromo-3-(methylsulfonyl)-1H-indazole derivatives:

  • Metabolic Fate and Toxicity Mechanisms: No comprehensive in vitro or in vivo ADMET studies exist for this specific chemotype. The bromine atom may form reactive metabolites (e.g., dehalogenated quinone-imines), while methylsulfonyl could undergo reductive metabolism to sulfoxides or thioethers [8]. Cytochrome P450 isoform-specific interactions remain uncharacterized.

  • Polypharmacology Profiles: Most studies focus on single targets (e.g., tubulin, kinases), yet the scaffold’s potential for multi-target engagement is unexplored. Computational models predict activity against:

  • Rho kinase (implicated in hypertension)
  • c-JNK (inflammatory pathways)
  • MDM2-p53 (apoptosis regulation) [5] [8]Experimental validation is lacking.
  • Synthetic Methodology Limitations: Current routes to 7-bromo-3-(methylsulfonyl) derivatives suffer from:
  • Low regioselectivity during C-7 bromination
  • Over-oxidation risks during sulfonylation (yields typically <50%)
  • Pd-catalyzed coupling incompatibility with methylsulfonyl groups [7] [9]Novel strategies like directed ortho-metalation or photocatalytic bromination warrant investigation.

Table 3: Key Research Gaps and Proposed Solutions

Knowledge GapCurrent LimitationRecommended Approach
Metabolic stabilityNo data on hepatic clearance or metabolite IDLC-MS/MS profiling in human microsomes
Target promiscuitySingle-target screening biasProteome-wide affinity chromatography
Synthetic accessibilityLow yields in sulfonylation stepsFlow chemistry with SO₂ surrogates
Resistance mechanisms in cancerUnknown mutations affecting bindingCRISPR screening in resistant cell lines [2] [5] [8]

Closing these gaps requires interdisciplinary collaboration combining in silico target prediction, synthetic methodology innovation, and systems biology approaches to elucidate the compound’s full therapeutic potential.

Properties

Product Name

7-Bromo-3-(methylsulfonyl)-1H-indazole

IUPAC Name

7-bromo-3-methylsulfonyl-2H-indazole

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

ANRLLYWAXOMLDO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C=CC=C(C2=NN1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.